1,2,4,7,8-Pentachlorodibenzo-P-dioxin

Description

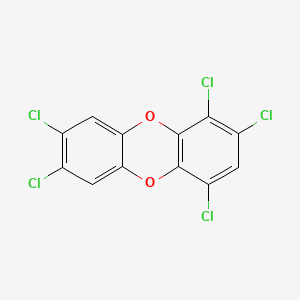

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4,7,8-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-2-8-9(3-5(4)14)19-12-10(17)6(15)1-7(16)11(12)18-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPLGUUISJOUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074067 | |

| Record name | 1,2,4,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58802-08-7 | |

| Record name | 1,2,4,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58802-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,7,8-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,7,8-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W411W6AKOM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Polychlorinated Dibenzo P Dioxins Pcdds : a Congener Specific Research Context

Polychlorinated dibenzo-p-dioxins (PCDDs) are a group of 75 structurally related chemical compounds, known as congeners. wikipedia.org These compounds share a common chemical structure of a dibenzo-p-dioxin (B167043) molecule, which consists of two benzene (B151609) rings connected by two oxygen atoms, but differ in the number and position of chlorine atoms attached to this structure. scielo.brresearchgate.net The specific arrangement of chlorine atoms on the dibenzo-p-dioxin framework determines the unique chemical and physical properties of each congener.

The toxicity of PCDD congeners can vary dramatically, by orders of magnitude in some cases. wikipedia.org This has led to a congener-specific approach in research, where the focus is on understanding the individual properties and behaviors of each of the 210 different PCDDs and the related polychlorinated dibenzofurans (PCDFs). acs.org Out of the 75 PCDD congeners, seven are considered to be of significant toxicological concern due to their structural similarity to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.orgmst.dk

Structural Isomerism Within Pentachlorodibenzo P Dioxins: Distinguishing 1,2,4,7,8 Pentachlorodibenzo P Dioxin Pecdd

Within the PCDD family, there are 14 isomers of pentachlorodibenzo-p-dioxin (PeCDD), each containing five chlorine atoms. optica.org The specific placement of these five chlorine atoms on the dibenzo-p-dioxin (B167043) structure defines each isomer. 1,2,4,7,8-Pentachlorodibenzo-p-dioxin is one of these 14 isomers, distinguished by the chlorine atoms at the 1, 2, 4, 7, and 8 positions of the molecule. nih.gov

The precise arrangement of chlorine atoms in 1,2,4,7,8-PeCDD influences its chemical and physical properties, which are detailed in the table below. These properties are critical for understanding its environmental fate and transport.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₃Cl₅O₂ |

| Molecular Weight | 356.416 g/mol |

| CAS Registry Number | 58802-08-7 |

| Appearance | Off-white powder |

| Water Solubility | Insoluble |

Data sourced from NIST Chemistry WebBook and PubChem. nih.govnist.govnist.gov

Another significant isomer is 1,2,3,7,8-Pentachlorodibenzo-p-dioxin, which is considered to be of high toxicological importance and has a TEF of 1.0, equal to that of TCDD. cdc.govnih.gov In contrast, 1,2,4,7,8-PeCDD has a lower but still significant TEF, highlighting the importance of distinguishing between isomers.

Significance of 1,2,4,7,8 Pentachlorodibenzo P Dioxin As a Persistent Organic Pollutant Pop in Academic Inquiry

1,2,4,7,8-Pentachlorodibenzo-p-dioxin, like other toxic PCDD congeners, is classified as a Persistent Organic Pollutant (POP). nih.govepa.gov POPs are chemical substances that possess a particular combination of physical and chemical properties such that they remain intact for extended periods, become widely distributed throughout the environment, accumulate in the fatty tissue of living organisms, and are toxic to humans and wildlife. epa.govresearchgate.net

The persistence of 1,2,4,7,8-PeCDD in the environment is a key area of academic inquiry. These compounds are resistant to metabolic degradation and can be transported long distances by wind and water. wikipedia.orgepa.gov This leads to their presence in various environmental compartments, including soil, sediment, and biota, far from their original sources. nih.govmit.edu

PCDDs, including 1,2,4,7,8-PeCDD, are not intentionally produced but are formed as unintentional byproducts of various industrial and combustion processes. wikipedia.orgacs.org Major sources include:

Incineration of municipal solid and medical waste epa.gov

Chlorine bleaching of paper pulp epa.govundrr.org

Manufacturing of certain pesticides and other chlorinated chemicals wikipedia.orgacs.org

Forest fires and volcanic eruptions (natural sources) nih.gov

The Stockholm Convention on Persistent Organic Pollutants, a global treaty to protect human health and the environment from POPs, has banned the production and use of many of these chemicals. wikipedia.orgpops.int

Historical Trajectories and Evolution of Research on Dioxin Like Compounds, with Specific Reference to Pentachlorodibenzo P Dioxins

Anthropogenic Generation Mechanisms of 1,2,4,7,8-Pentachlorodibenzo-p-dioxin

The formation of 1,2,4,7,8-PeCDD is primarily the result of human activities, occurring as an unintended trace contaminant. The mechanisms of its generation can be broadly categorized into industrial process byproducts and combustion-related formation. These pathways often involve chlorinated precursor compounds and high temperatures.

Formation as Unintentional By-products in Industrial Processes

A significant route for the generation of 1,2,4,7,8-PeCDD is through its formation as an impurity during the synthesis of other chemicals and in processes that utilize chlorine.

The manufacturing of certain chlorinated organic compounds, particularly chlorophenols, is a well-documented source of PCDDs. While the production of 2,4,5-trichlorophenol (2,4,5-TCP) is famously associated with the formation of the highly toxic 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), different precursors can lead to a variety of dioxin congeners. cdc.gov

Research has identified specific pathways for the formation of pentachlorodibenzo-p-dioxins. Notably, 1,2,4,7,8-PeCDD has been identified as a product formed from the dimerization of one molecule of 2,4,6-trichlorophenol (B30397) and one molecule of 2,3,4,6-tetrachlorophenol. toxicdocs.org Scientific investigations have also examined the potential formation pathways of 1,2,4,7,8-PeCDD from the precursor 2,4,5-TCP, confirming its relevance in the context of chlorophenol production. researchgate.netresearchgate.net The conditions of these chemical manufacturing processes, such as temperature and pressure, can influence the specific isomers and quantities of dioxins produced.

Table 1: Precursor Compounds in the Formation of 1,2,4,7,8-PeCDD

| Precursor 1 | Precursor 2 | Resulting Dioxin Isomer |

|---|---|---|

| 2,4,6-Trichlorophenol | 2,3,4,6-Tetrachlorophenol | This compound |

The pulp and paper industry has been identified as a source of PCDDs due to the use of elemental chlorine and chlorine-based compounds for bleaching wood pulp. epa.gov This process can create the necessary chemical environment for the chlorination of naturally occurring phenolic compounds in wood, such as dibenzofurans and dibenzo-p-dioxins, to form their chlorinated counterparts.

While much of the regulatory and scientific focus has been on 2,3,7,8-TCDD and 2,3,7,8-TCDF, other congeners are also formed. The presence of 1,2,4,7,8-PeCDD as a potential byproduct is acknowledged, particularly in the context of regulations like the U.S. Environmental Protection Agency's "Cluster Rule," which sets limits for pollutants from the pulp and paper sector. Chemical reference standards for 1,2,4,7,8-PeCDD are available for monitoring compliance with these industry-specific regulations, indicating its recognized presence in this waste stream. researchgate.net

Various metallurgical processes are significant sources of PCDD/F emissions. These high-temperature operations, often in the presence of chlorine sources from scrap materials like plastics and chlorinated oils, provide ideal conditions for dioxin formation. epa.gov

Sources within the metallurgical industry include:

Sinter Plants: Used in the iron and steel industry, sinter plants have been identified as emitters of PCDD/Fs. epa.gov The recycling of mill scale and other materials can introduce organic compounds and chlorides, leading to dioxin generation. epa.gov The congener 1,2,4,7,8-PeCDD is listed among the PCDDs analyzed in emissions from these facilities. epa.govepa.gov

Electric Arc Furnaces (EAFs): Used for steel recycling, EAFs can be major sources of dioxins, with emissions influenced by the quality of the scrap metal feedstock.

Secondary Smelters: Facilities that process non-ferrous metals like aluminum and copper from scrap are also known sources of PCDD/F emissions.

Combustion-Related Formation of this compound

Incomplete combustion of organic matter in the presence of a chlorine source is a primary global pathway for the formation and release of PCDD/Fs into the environment.

The incineration of various waste streams is a major source of atmospheric PCDD/Fs. cdc.gov The complex and heterogeneous nature of waste provides all the necessary ingredients for dioxin synthesis: a carbon source, a chlorine source (e.g., from PVC plastics, paper, and salt), and catalytic metals within a specific temperature window (typically 200-650°C), often referred to as the de novo synthesis window.

1,2,4,7,8-PeCDD has been identified as a component of the complex mixture of dioxins and furans released from incinerators. Its presence is documented in toxicological profiles that list municipal waste incineration as a key environmental source. cdc.gov The exact concentration and congener profile of emissions can vary widely depending on the incinerator technology, operating conditions (such as combustion temperature and efficiency), and the specific composition of the waste being burned.

Table 2: Major Anthropogenic Source Categories for 1,2,4,7,8-PeCDD

| Primary Category | Specific Source | Formation Context |

|---|---|---|

| Industrial Processes | Chemical Manufacturing | Byproduct in synthesis of chlorophenols. toxicdocs.org |

| Pulp & Paper Bleaching | Unintentional byproduct of chlorine bleaching. researchgate.net | |

| Metallurgical Operations | High-temperature processing (e.g., in sinter plants). epa.gov | |

| Combustion | Municipal Waste Incineration | Incomplete combustion of municipal solid waste. cdc.gov |

| Industrial Waste Incineration | Incomplete combustion of specialized industrial wastes. | |

| Hospital Waste Incineration | Incomplete combustion of medical/clinical waste. |

Fossil Fuel and Wood Combustion

The combustion of fossil fuels and wood is a significant source of PCDD emissions, including pentachlorodibenzo-p-dioxins. epa.govfoodfacts.org.zawikipedia.org These compounds form during any combustion process where carbon, oxygen, and chlorine are present. witpress.com The burning of wood, coal, and petroleum products can release dioxins into the atmosphere. foodfacts.org.zanih.gov Specifically, the combustion of wood treated with preservatives like pentachlorophenol (B1679276) (PCP) or materials coated with PVC can lead to high emissions of polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs). witpress.comscirp.org Even the burning of 1 kilogram of wood can produce up to 160 micrograms of total dioxins. theredguidetorecovery.com Wood combustion is considered one of the most significant sources of dioxin air emissions in Europe. witpress.com

Accidental Fires (e.g., PCB-Containing Equipment)

Accidental fires, particularly those involving electrical equipment containing polychlorinated biphenyls (PCBs), represent a critical pathway for the formation of PCDDs and polychlorinated dibenzofurans (PCDFs). cdc.govcdc.gov Fires in or near PCB-containing transformers can lead to extremely high temperatures, resulting in the formation and widespread contamination of buildings with PCBs, PCDFs, and PCDDs. cdc.gov The pyrolysis of electrical fluids containing PCBs and chlorinated benzenes is a primary concern, as some of the resulting congeners are highly toxic. cdc.gov Incidents have demonstrated that significant quantities of PCDDs and PCDFs can be formed when transformers overheat. cdc.gov

Influence of Precursors and Reaction Conditions on this compound Isomer Profiles

The specific isomer profiles of PCDDs, including the formation of this compound, are heavily influenced by the chemical precursors and reaction conditions, such as temperature.

Precursors: Chlorophenols are well-established precursors for PCDD formation. For instance, 2,4,5-trichlorophenol (2,4,5-TCP) is a key precursor for the formation of 2,3,7,8-TCDD, but theoretical studies also show its role in forming other isomers like 1,2,4,7,8-PeCDD. researchgate.net Pentachlorophenol (PCP), a widely used wood preservative, is a major source of PCDD/F contamination. scirp.org Technical grade PCP contains impurities of lower chlorinated phenols, which influence the final congener profile upon combustion or degradation. scirp.org

Reaction Conditions: Temperature plays a crucial role. For example, the thermolysis of 2,4,5-Trichlorophenol shows the highest formation rate of 2,3,7,8-TCDD at 600°C, with a significant decrease at 800°C. researchgate.net The congener profile of dioxins originating from PCP is distinct, showing a characteristic increase in concentration with a higher degree of chlorination. scirp.org This pattern helps differentiate PCP-derived dioxins from those formed in other combustion processes. scirp.org

Table 1: Dioxin Formation from Precursors This table is interactive. You can sort and filter the data.

| Precursor | Resulting Dioxin(s) | Key Findings | Source |

|---|---|---|---|

| 2,4,5-Trichlorophenol (2,4,5-TCP) | 2,3,7,8-TCDD, 1,2,4,7,8-PeCDD, 1,2,4,6,7,9-HxCDD | Formation of 2,3,7,8-TCDD is preferred via direct condensation. Highest yield at 600°C. | researchgate.net |

Natural Formation Pathways of this compound

Beyond industrial and anthropogenic sources, dioxins are also formed through natural events.

Forest Fires and Volcanic Activity

Natural combustion processes such as forest fires and volcanic eruptions are recognized sources of dioxins released into the environment. foodfacts.org.zamdpi.comresearchgate.net The U.S. Environmental Protection Agency (EPA) considers forest fires a major contributor to dioxin and furan (B31954) levels. dioxin20xx.org Studies of ash and topsoil following major wildfires have detected a wide range of PCDD/F concentrations, with the highest levels often found where homes and other structures have burned, indicating a combined contribution from natural biomass and man-made materials. dioxin20xx.org The dioxin profiles from these fires show large variations but often have characteristics similar to other forest fires, being dominated by highly chlorinated congeners like OCDD and 1,2,3,4,6,7,8-HpCDD. dioxin20xx.org

Table 2: Dioxin Levels in Southern California Wildfire Ash/Soil Samples (2007) This table is interactive. You can sort and filter the data.

| Sample Type | TEQ Range (pg/g) | Dominant Congeners | Key Finding | Source |

|---|---|---|---|---|

| Ash and Topsoil | 1.3 to 1,680 | OCDD, 1,2,3,4,6,7,8-HpCDD | Highest levels were found where homes burned. The presence of structures significantly increases dioxin production in wildfires. | dioxin20xx.org |

Global and Regional Emission Inventories and Trends of PCDDs, Including Pentachlorodibenzo-P-dioxins

Global emission inventories are critical for understanding the environmental fate of PCDD/Fs. A 2023 study developed a global emission inventory for 17 toxic PCDD/F congeners from 2002 to 2018. researchgate.netnih.gov

Key findings from global inventories include:

Major Sources: Globally, the primary sources of PCDD/F emissions are open-burning processes, waste incineration, ferrous and nonferrous metal production, and power generation. researchgate.netnih.gov

Emission Trends: Between 2002 and 2018, total PCDD/Fs emissions saw a decrease of 25.7%. researchgate.netnih.gov However, this declining trend appeared to terminate in the early 2010s, largely due to the increasing significance of emissions from wildfires. researchgate.netnih.gov

Regional Distribution: High PCDD/Fs emissions are concentrated in East and South Asia, Southeast Asia, and parts of Sub-Saharan Africa. researchgate.netnih.gov Indonesia is noted as the largest emitter in Southeast Asia, with open burning processes being the dominant source in the region. researchgate.net

Table 3: Global PCDD/F Emission Trends (2002-2018) This table is interactive. You can sort and filter the data.

| Period | Emission Trend | Primary Reason for Trend Change | Major Emitting Regions | Source |

|---|---|---|---|---|

| 2002-2018 | Decreased by 25.7% | Reductions in upper- and lower-middle income countries. | - | researchgate.netnih.gov |

Environmental Persistence and Degradation Kinetics of this compound

The persistence of 1,2,4,7,8-PeCDD in the environment is a result of its chemical stability and resistance to degradation. However, several natural processes can contribute to its slow breakdown over time.

Photolytic degradation, or the breakdown of chemical compounds by light, is one of the mechanisms for the removal of polychlorinated dibenzo-p-dioxins (PCDDs) from the environment. nih.gov This process is particularly relevant for PCDDs present in the atmosphere and on surfaces exposed to sunlight, such as soil and the upper layers of water bodies. epa.gov The primary photolytic degradation pathway for PCDDs is reductive dechlorination, where a chlorine atom is removed from the molecule. nih.gov

Studies on various PCDD congeners have shown that the rate of photodegradation is influenced by the surrounding medium and the wavelength of light. For instance, the photodegradation of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TCDD) in a hexane (B92381) solution was found to follow pseudo-first-order kinetics, with the rate varying with the wavelength of near-UV light. nih.gov While direct photolysis can occur, the presence of sensitizers in the environment can enhance the degradation rate. Conversely, substances that quench the excited state can inhibit photolysis.

For 1,2,4,7,8-PeCDD, photolysis on soil surfaces can be an important transformation process. epa.gov However, its strong adsorption to soil particles can significantly reduce the efficiency of photodegradation, as the compound becomes less available to light. nih.gov In aquatic systems, the photolysis half-life of dioxins like 2,3,7,8-TCDD at the water's surface is estimated to be in the range of hours to days, but this rate decreases significantly with increasing water depth. epa.gov

Table 1: Factors Influencing Photolytic Degradation of PCDDs

| Factor | Influence on Degradation | Reference |

| Light Wavelength | Degradation rates vary with the UV spectrum. | nih.gov |

| Environmental Medium | Degradation is faster in solution than when adsorbed to soil. | nih.gov |

| Water Depth | Photolysis rates decrease with increasing water depth. | epa.gov |

| Presence of Sensitizers | Can enhance the rate of photodegradation. | epa.gov |

Microbial activity plays a role in the slow degradation of 1,2,4,7,8-PeCDD in various environmental matrices, primarily through biotransformation and reductive dechlorination. researchgate.net These processes can occur under both aerobic and anaerobic conditions, involving a diverse range of microorganisms. nih.gov

Under anaerobic conditions, such as those found in submerged sediments and certain soils, reductive dechlorination is a key pathway for the breakdown of highly chlorinated dioxins. nih.gov This process involves the removal of chlorine atoms, leading to the formation of less chlorinated and generally less toxic congeners. enviro.wiki Research has demonstrated that specific microorganisms are capable of dechlorinating pentachlorodibenzo-p-dioxins. For example, a mixed culture containing Dehalococcoides mccartyi strain 195 was shown to dechlorinate 1,2,3,7,8-PeCDD to 1,3,7-trichlorodibenzo-p-dioxin (B1604618) (1,3,7-TrCDD) and/or 1,3,8-TrCDD via the intermediate 1,3,7,8-tetrachlorodibenzo-p-dioxin (B1216740) (1,3,7,8-TeCDD). nih.gov This specific pathway avoids the production of the highly toxic 2,3,7,8-TCDD. nih.gov The rate of this dechlorination can be enhanced by the presence of alternative halogenated substrates and optimal temperatures. nih.gov

Aerobic degradation of PCDDs is also possible, often initiated by dioxygenase enzymes that attack the aromatic rings. nih.gov Bacteria from genera such as Sphingomonas, Pseudomonas, and Burkholderia have been identified as capable of degrading lower chlorinated dioxins. nih.gov White-rot fungi are also known to degrade chlorinated dioxins through their extracellular lignin-degrading peroxidases. nih.govneptjournal.com However, the degradation of highly chlorinated congeners like PeCDDs is generally slower and more challenging for aerobic microorganisms.

1,2,4,7,8-PeCDD is a chemically stable and recalcitrant compound, contributing to its long-term persistence in the environment. epa.gov Its dibenzo-p-dioxin (B167043) nucleus is resistant to chemical attack, making it slow to break down through natural chemical processes. nih.gov

The persistence of PCDDs in soil is well-documented, with estimated half-lives for some congeners ranging from decades to over a century. nih.gov For 1,2,3,7,8-pentachlorodibenzo-p-dioxin, a soil half-life of approximately 20 years has been reported from a sludge-amended soil field study. epa.gov In the absence of significant degradation, soils and sediments act as major sinks for these compounds. epa.gov

The high hydrophobicity of 1,2,4,7,8-PeCDD, indicated by its high octanol-water partition coefficient (log Kow), leads to strong sorption to organic matter in soil and sediment. epa.gov This sequestration in solid matrices further reduces its availability for degradation and transport, contributing to its recalcitrance. nih.gov

Table 2: Estimated Environmental Half-Life of a Pentachlorodibenzo-p-dioxin Congener

| Environmental Compartment | Half-Life | Reference |

| Soil | ~20 years | epa.gov |

| Air (Atmospheric) | 2.0 - 14.8 hours | epa.gov |

Transport Mechanisms of this compound in Environmental Compartments

The movement of 1,2,4,7,8-PeCDD through the environment is dictated by its physical and chemical properties, leading to its distribution far from its original sources.

PCDDs, including 1,2,4,7,8-PeCDD, can be transported over long distances in the atmosphere. nih.goveurochlor.orgenvirocomp.com These compounds are released into the air from sources such as industrial processes and combustion, and can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. nih.gov The partitioning between these two phases depends on the degree of chlorination and ambient temperature.

Transport in the atmosphere can occur over thousands of kilometers, leading to the contamination of remote ecosystems. nih.goveurochlor.org The removal of PCDDs from the atmosphere occurs through dry and wet deposition. researchgate.net Dry deposition involves the settling of particulate matter to which the dioxins are adsorbed, while wet deposition occurs when these particles or vapor-phase compounds are scavenged by precipitation (rain or snow). researchgate.net

Studies have shown that dry deposition is a significant contributor to the total deposition flux of PCDD/Fs. aaqr.org For example, in studies conducted in Taiwan, dry deposition accounted for a large percentage of the total deposition of these compounds. researchgate.net Seasonal variations in deposition fluxes are also observed, often with higher deposition in cooler months. aaqr.org

Table 3: Example of Seasonal Dry Deposition Fluxes of Total PCDD/Fs-WHO2005-TEQ in Nanjing (2018)

| Season | Average Dry Deposition Flux (pg WHO2005-TEQ m⁻² month⁻¹) | Reference |

| Spring | 530.3 | aaqr.org |

| Summer | 251.3 | aaqr.org |

| Autumn | 462.4 | aaqr.org |

| Winter | 560.1 | aaqr.org |

Due to its very low water solubility and high hydrophobicity, 1,2,4,7,8-PeCDD that enters aquatic systems tends to partition out of the water column and associate with suspended particles and bottom sediments. epa.govepa.gov As a result, aquatic sediments are considered a major environmental sink for PCDDs. epa.gov

The distribution of 1,2,4,7,8-PeCDD between the water and sediment is governed by its sorption partition coefficient (Koc), which is a measure of its tendency to adsorb to organic carbon. wa.gov The high Koc value for PCDDs indicates a strong affinity for organic-rich sediments. epa.gov This strong sorption limits the concentration of the dissolved phase in the water column, thereby reducing its mobility in water but leading to its accumulation in the sediment bed. dioxin20xx.orgosti.gov

Once in the sediments, 1,2,4,7,8-PeCDD can be buried over time, leading to a historical record of contamination in sediment cores. epa.gov However, processes such as bioturbation (mixing by organisms) and resuspension of sediments can lead to the re-entry of these compounds into the water column, making them available for uptake by aquatic organisms. nih.gov The presence of black carbon in sediments can further increase the sorption of dioxin-like compounds, reducing their partitioning into water and bioavailability. nih.gov

Mobility and Sequestration in Soils

The strong binding to soil particles means that leaching of 1,2,4,7,8-PeCDD into groundwater is not a significant transport pathway. Instead, its movement in the terrestrial environment is primarily associated with soil erosion, where the compound is transported along with contaminated soil particles. Once sequestered in soil, 1,2,4,7,8-PeCDD is highly persistent, with a long environmental half-life, making it a long-term source of contamination.

Bioaccumulation and Biomagnification of this compound in Ecological Food Webs

The lipophilic nature of 1,2,4,7,8-PeCDD drives its accumulation in the fatty tissues of living organisms. This process of bioaccumulation can lead to a significant increase in the concentration of the compound at higher trophic levels, a phenomenon known as biomagnification.

Uptake by Terrestrial Organisms (e.g., soil invertebrates, grazing animals)

Soil-dwelling invertebrates, such as earthworms, can accumulate 1,2,4,7,8-PeCDD directly from contaminated soil and detritus. These organisms form a crucial link in the transfer of this compound from the soil to higher trophic levels in the terrestrial food web.

Grazing animals, such as cattle, are primarily exposed to 1,2,4,7,8-PeCDD through the ingestion of contaminated soil and forage. Studies on other PCDD congeners have shown that soil intake during grazing is a significant route of exposure for livestock oaes.cc. Once ingested, the lipophilic 1,2,4,7,8-PeCDD is readily absorbed and accumulates in the fatty tissues and milk of these animals. This accumulation in livestock can serve as a major pathway for human exposure through the consumption of meat and dairy products.

Accumulation in Aquatic Organisms (e.g., fish, shellfish)

In aquatic environments, 1,2,4,7,8-PeCDD, which enters water bodies primarily through atmospheric deposition and runoff of contaminated soil, partitions from the water column into sediments. Benthic organisms, including shellfish, can then accumulate the compound from these contaminated sediments.

Fish can accumulate 1,2,4,7,8-PeCDD both directly from the water via their gills and through their diet by consuming smaller organisms. The bioconcentration factor (BCF), which measures the accumulation of a chemical from water into an aquatic organism, is a key indicator of this process. While a specific BCF for 1,2,4,7,8-PeCDD is not available, data for a related pentachlorodibenzo-p-dioxin congener, 1,2,3,4,7-PeCDD, can provide an estimate.

Bioconcentration Factors (BCFs) for a Pentachlorodibenzo-p-dioxin Congener in Fish

| Organism | Congener | Exposure Period (days) | Media | BCF | Reference |

|---|---|---|---|---|---|

| Rainbow trout fry (Oncorhynchus mykiss) | 1,2,3,4,7-PeCDD | 5 | Water | 810 | nih.gov |

| Fathead minnow (Pimephales promelas) | 1,2,3,4,7-PeCDD | 5 | Water | 1,200–1,647 | nih.gov |

These values indicate a high potential for 1,2,4,7,8-PeCDD to bioconcentrate in fish.

Trophic Transfer and Magnification in Higher Consumers

As 1,2,4,7,8-PeCDD moves up the food chain, its concentration tends to increase at each successive trophic level. This biomagnification is a result of the efficient transfer of the compound from prey to predator and its slow elimination from the bodies of higher-level consumers. The trophic magnification factor (TMF) is a measure of this increase in concentration per trophic level.

While specific TMFs for 1,2,4,7,8-PeCDD are not documented, studies on PCDDs in general have demonstrated their potential to biomagnify in both aquatic and terrestrial food webs ynu.ac.jpoup.com. Less chlorinated PCDD congeners, such as pentachlorodibenzo-p-dioxins, are often found to have a higher biomagnification potential compared to their more highly chlorinated counterparts ynu.ac.jp. This suggests that 1,2,4,7,8-PeCDD is likely to undergo significant trophic magnification, posing a risk to top predators, including birds of prey, marine mammals, and humans.

Global Distribution Patterns and Environmental Compartment Concentrations of Pentachlorodibenzo-p-dioxins

Pentachlorodibenzo-p-dioxins, including the 1,2,4,7,8- congener, are ubiquitous environmental contaminants found in various environmental compartments across the globe. Their presence in remote areas, far from primary sources, is a testament to their long-range atmospheric transport.

PCDDs are released into the atmosphere from various combustion and industrial processes and can be transported over long distances before being deposited onto soil and water surfaces. Consequently, they are found in soil, sediment, air, and biota worldwide.

The concentrations of individual PCDD congeners vary depending on the source and the environmental matrix. In general, higher chlorinated dioxins, such as octachlorodibenzo-p-dioxin (B131699) (OCDD), are often the most abundant congeners found in abiotic matrices like soil and sediment. However, in biological tissues, the congener profile can shift towards the less chlorinated and more bioaccumulative forms, including pentachlorodibenzo-p-dioxins.

General Environmental Concentrations of Dioxins (as TEQ)

| Environmental Compartment | Typical Concentration Range (ppt TEQ) | Reference |

|---|---|---|

| Rural Soils | < 1 - 10 | nih.gov |

| Urban/Industrial Soils | > 10 - 100s | nih.gov |

| Sediments | < 1 - 100s | nih.gov |

While these values represent the total toxic equivalency (TEQ) of dioxin-like compounds, they provide a general indication of the levels at which these persistent organic pollutants are found in the environment. The contribution of 1,2,4,7,8-PeCDD to the total PCDD concentration can vary significantly depending on the specific sources impacting a particular location.

Sampling Strategies for Diverse Environmental Matrices

The initial and one of the most critical steps in the analysis of 1,2,4,7,8-PeCDD is the collection of a representative sample. The sampling strategy employed varies significantly depending on the environmental matrix being investigated.

Due to the semi-volatile nature of 1,2,4,7,8-PeCDD, it exists in the atmosphere in both the gaseous phase and adsorbed to particulate matter. Therefore, sampling methods must be capable of collecting both phases. A common approach involves the use of high-volume air samplers. thermofisher.com

Particulate Phase: The particulate phase is typically collected on a filter, such as a glass fiber or quartz fiber filter.

Gaseous Phase: The gaseous phase, which passes through the filter, is captured on a sorbent material. Polyurethane foam (PUF) is a widely used sorbent for this purpose. thermofisher.com

The U.S. Environmental Protection Agency (EPA) Method TO-9A outlines a comprehensive procedure for the sampling of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in ambient air, recommending the collection of 325 to 400 cubic meters of air over a 24-hour period. epa.gov For stationary sources, such as industrial stacks, EPA Method 23 is employed, which involves isokinetically withdrawing a sample from the gas stream and collecting the PCDD/Fs in a multicomponent sampling train. epa.govepa.gov This train typically includes a heated filter for particulates and a cooled sorbent module (like XAD-2® resin) for the gaseous fraction. epa.gov

Table 1: Air Sampling Methods for 1,2,4,7,8-PeCDD

The analysis of 1,2,4,7,8-PeCDD in aqueous matrices is challenging due to its very low water solubility, which leads to its association with suspended solids and sediments. epa.gov Sampling procedures must account for this partitioning.

According to EPA Method 613, a 1-liter water sample is typically collected in a glass container. epa.gov For samples containing more than 1% solids, the solid and aqueous phases are separated by filtration and extracted individually. epa.gov EPA Method 8280B specifies that water samples can be extracted using a separatory funnel or a continuous liquid-liquid extractor with methylene (B1212753) chloride. epa.gov The particulate fraction retained by the filter is then separately extracted. epa.gov An alternative to liquid-liquid extraction is solid-phase extraction (SPE), as mentioned in EPA Method 3535. epa.gov

Soils and sediments are significant sinks for persistent organic pollutants like 1,2,4,7,8-PeCDD. epa.gov Representative sampling is crucial and often involves collecting multiple subsamples from a defined area to create a composite sample. The sampling depth is also a critical parameter, depending on the history and nature of the contamination.

EPA Method 8280B suggests that soil and sediment samples are typically extracted with toluene (B28343) using a combination of a Dean-Stark trap and a Soxhlet extractor. epa.gov This approach simultaneously removes water and extracts the target analytes.

The lipophilic nature of 1,2,4,7,8-PeCDD leads to its bioaccumulation in the fatty tissues of organisms. epa.gov Therefore, biota samples, such as fish tissue and animal feed, are important matrices for monitoring environmental contamination and human exposure pathways.

For the analysis of fish tissue, EPA Method 8290A outlines the extraction of homogenized tissue samples. epa.gov The method specifies the use of hexane/methylene chloride or methylene chloride in a Soxhlet extractor. epa.gov

Extraction and Cleanup Techniques for Isolation and Purification

Following sampling, the target analyte, 1,2,4,7,8-PeCDD, must be isolated from the complex sample matrix and purified to remove interfering compounds before instrumental analysis.

Solvent extraction is a fundamental step in the analysis of 1,2,4,7,8-PeCDD from solid and semi-solid samples.

Soxhlet Extraction: This is a traditional and widely used technique for the extraction of PCDD/Fs from various environmental matrices. chromatographyonline.com It involves the continuous washing of the sample with a distilled solvent. Toluene is a common solvent for extracting PCDD/Fs from soil, sediment, and fly ash. epa.gov While effective, Soxhlet extraction is time-consuming, often requiring 18 to 36 hours, and consumes large volumes of solvent. thermofisher.com A study comparing extraction techniques for activated carbon fibers found that Soxhlet extraction with toluene yielded the best recoveries for PCDD/Fs compared to other methods. nih.gov

Accelerated Solvent Extraction (ASE): ASE, also known as Pressurized Fluid Extraction (PFE), is a more modern technique that utilizes elevated temperatures (e.g., 100-200°C) and pressures (e.g., 1500 psi) to increase the efficiency and speed of the extraction process. thermofisher.comthermofisher.com This method significantly reduces extraction times (typically to less than 30 minutes) and solvent consumption compared to Soxhlet extraction. thermofisher.comresearchgate.net ASE is recognized under U.S. EPA Method 3545 for the extraction of dioxins and other persistent organic pollutants. thermofisher.com Research has shown that ASE can provide extraction efficiencies equivalent to or better than Soxhlet for various matrices, including soil, sediment, and fly ash. thermofisher.comacs.org For instance, a study on contaminated soil demonstrated a strong correlation between results obtained by ASE and traditional Soxhlet extraction. nih.gov

Table 2: Comparison of Soxhlet and Accelerated Solvent Extraction for 1,2,4,7,8-PeCDD

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a crucial and widely adopted technique for the extraction and pre-concentration of this compound and other PCDDs from aqueous samples. epa.gov This method offers a more efficient alternative to traditional liquid-liquid extraction (LLE), particularly for the large sample volumes required to achieve part-per-quadrillion (ppq) detection limits. epa.gov

The process involves passing a liquid sample, often acidified to pH 2 to prevent the loss of analytes with humic acids, through a cartridge or disk containing a solid adsorbent. nist.gov Dioxins, being lipophilic, are retained on the sorbent material while the aqueous matrix passes through. Various sorbents are used, with C18 (octadecyl-bonded silica) and divinylbenzene (B73037) (DVB) being common choices. nih.govnist.gov SPE disks are particularly advantageous for particulate-laden samples, as they allow for the simultaneous extraction of compounds dissolved in the water and those adsorbed to suspended particles, enabling the analysis of the "whole sample". nih.gov

Automated SPE systems enhance reproducibility and sample throughput, allowing for the processing of multiple samples with unattended operation. nist.gov After the sample is loaded, the sorbent is washed to remove interferences and then the target analytes are eluted with a small volume of an organic solvent, such as a mixture of ethanol (B145695) and toluene. nist.gov This process effectively concentrates the analytes, preparing them for subsequent cleanup and analysis. The use of SPE has demonstrated acceptable recoveries for PCDDs, making it a reliable method for trace analysis in various water matrices. nih.gov

SPE Performance for Dioxin Congeners in Water Samples

Illustrative recovery data for select PCDD congeners using automated Solid-Phase Extraction from different water matrices. Data is conceptual and based on findings from multiple studies.

| Compound | Matrix | Mean Recovery (%) | Relative Standard Deviation (%) | Reference |

|---|---|---|---|---|

| 1,2,3,7,8-PeCDD | Deionized Water | 90.7 | 10.0 | nih.gov |

| 1,2,3,7,8-PeCDD | River Water | 70.9 | 16.2 | nih.gov |

| 1,2,3,4,6,7,8-HpCDD | Deionized Water | 80.8 | 11.3 | nih.gov |

| 1,2,3,4,6,7,8-HpCDD | River Water | 59.6 | 8.9 | nih.gov |

Multi-Stage Column Chromatography (e.g., Alumina (B75360), Silica (B1680970) Gel, Activated Carbon)

Following initial extraction, sample extracts require extensive cleanup to remove co-extracted interfering compounds (e.g., lipids, other organochlorines) before instrumental analysis. Multi-stage column chromatography is the standard procedure, employing a sequence of different adsorbent materials to isolate the target PCDDs. well-labs.comtaylorfrancis.com This cleanup is critical for achieving the necessary selectivity and sensitivity. nih.gov

The process typically involves several columns used in series or parallel:

Multi-layer Silica Gel: This is often the first cleanup step. The column contains layers of silica gel modified with sulfuric acid and potassium hydroxide. epa.govepa.govepa.gov The acidic layers oxidize lipids and remove basic compounds, while the basic layer removes acidic interferences. epa.gov Silver nitrate-impregnated silica may also be included to remove sulfur-containing compounds. epa.gov

Alumina: An alumina column is used for further fractionation. well-labs.comnih.gov It effectively separates PCDDs from bulk polychlorinated biphenyls (PCBs), which is a critical separation step. nih.gov

Activated Carbon: A column containing activated carbon dispersed on a support like Celite or silica gel provides separation based on molecular planarity. well-labs.comepa.gov Planar molecules like PCDDs are strongly retained, while non-planar interferences are washed from the column. The target analytes are then back-flushed from the carbon column using a solvent like toluene in the reverse direction. epa.gov

Some methods combine these steps, for instance, by connecting a multi-layer silica gel column in series with a Florisil or carbon column to streamline the process and reduce solvent usage and time. epa.govepa.gov

Function of Adsorbents in Dioxin Sample Cleanup

Summary of common adsorbents used in multi-stage column chromatography and their primary role in isolating PCDDs from sample extracts.

| Adsorbent | Primary Function | Reference |

|---|---|---|

| Acid/Base Modified Silica Gel | Removes lipids, acidic and basic interferences. | epa.govepa.gov |

| Alumina | Separates PCDDs/PCDFs from other chlorinated compounds like PCBs. | well-labs.comnih.gov |

| Activated Carbon | Separates planar molecules (PCDDs/PCDFs) from non-planar interferences. | well-labs.comepa.gov |

| Florisil | Used to separate PCDDs/PCDFs from PCBs. | epa.govnih.gov |

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC/HRMS) for Isomer-Specific Quantification

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the definitive analytical technique, often considered the "gold standard," for the isomer-specific quantification of this compound and its congeners. wikipedia.orgnacalai.comacs.org This powerful combination is necessary to meet the analytical challenges posed by these compounds: the extremely low concentrations found in environmental and biological samples (in the parts-per-trillion to parts-per-quadrillion range) and the need to distinguish the highly toxic 2,3,7,8-substituted isomers from hundreds of other less toxic or non-toxic congeners and chemical interferences. nih.govnacalai.com

HRGC provides the high separation efficiency required to resolve the complex mixture of isomers, while HRMS offers unparalleled sensitivity and selectivity by measuring the exact mass of the ions to four or five decimal places. nacalai.comacs.org This high resolving power allows the instrument to differentiate between target analytes and interfering ions that may have the same nominal mass, thus minimizing false positives. acs.org Regulatory methods, such as U.S. EPA Method 1613B, mandate the use of HRGC/HRMS for definitive identification and quantification. well-labs.com

Capillary Column Selection for Isomer Separation (e.g., DB-5, DB-225)

The choice of capillary column is a critical parameter in the HRGC/HRMS analysis of PCDDs. The goal is to achieve chromatographic separation of the toxic 2,3,7,8-substituted isomers from other congeners that could otherwise interfere with quantification. epa.gov No single commercially available column can separate all 17 of the toxic 2,3,7,8-substituted PCDD/PCDF isomers from all other isomers. nih.gov

Therefore, a dual-column approach is often required by regulatory methods for confirmation. epa.gov The analysis is typically performed first on a non-polar or low-polarity column, with the DB-5 (or equivalent 5% phenyl-methylpolysiloxane) being the most common primary column. nih.gov While the DB-5 provides good general separation, it cannot resolve certain critical isomer pairs, such as 2,3,7,8-TCDD from some other TCDD isomers, or 2,3,7,8-TCDF from several of its isomers. epa.govnih.gov

For confirmation, a second analysis on a more polar column is often necessary. epa.gov The DB-225 (50% cyanopropylphenyl-methylpolysiloxane) is a frequently used confirmatory column. epa.govnih.gov The different selectivity of the polar stationary phase allows for the separation of isomers that co-elute on the DB-5 column. nih.gov The combination of retention times on two dissimilar columns provides a high degree of confidence in isomer identification.

Commonly Used GC Capillary Columns for Dioxin Analysis

Comparison of primary and confirmatory columns used for the isomer-specific separation of PCDDs.

| Column Name | Stationary Phase Type | Primary Use | Key Separation Characteristics | Reference |

|---|---|---|---|---|

| DB-5 / DB-5MS | Non-polar (5% Phenyl) | Primary Analysis | Good general-purpose separation of PCDD/PCDF congeners. | nih.gov |

| DB-225 | Mid-to-High Polarity (50% Cyanopropylphenyl) | Confirmation | Provides alternative selectivity to resolve isomers that co-elute on DB-5. Required for confirmation of congeners like 2,3,7,8-TCDF. | epa.gov |

Mass Spectrometric Detection and Confirmation (e.g., EI, NICI modes)

Mass spectrometric detection provides the high selectivity and sensitivity required for the analysis of this compound. Electron Ionization (EI) is the standard and most widely used ionization technique for this purpose. wikipedia.orgacs.org In EI mode, the sample molecules are bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion and characteristic fragment ions. For PCDDs, the molecular ion cluster is the most abundant, and its isotopic pattern, resulting from the natural abundance of ³⁵Cl and ³⁷Cl, is highly characteristic. wikipedia.org

For a compound to be positively identified, regulatory methods set strict criteria. The analysis is performed in Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only a few specific ions corresponding to the analyte and its labeled internal standard. nih.gov Confirmation criteria include:

The retention time must fall within a specified window of the corresponding ¹³C-labeled standard.

The signals for the two most abundant ions in the molecular cluster must be present and maximize simultaneously. well-labs.com

The ratio of the intensities of these two ions must be within ±15% of the theoretical value for that compound.

While EI is standard, alternative ionization techniques exist. Negative Ion Chemical Ionization (NICI) can also be used and may offer enhanced sensitivity for higher chlorinated congeners, but it is less commonly employed than EI for routine analysis. wikipedia.org

Use of Labeled Internal Standards (e.g., ¹³C-labeled congeners) for Quantification

The use of isotopically labeled internal standards is fundamental to the accurate and precise quantification of this compound. This technique, known as isotope dilution mass spectrometry, is mandated by regulatory methods like EPA 1613B.

Before any sample processing begins, a known amount of a mixture of carbon-13 labeled (¹³C₁₂ ) analogues of the target dioxin and furan congeners is spiked into each sample. These labeled compounds are chemically identical to their native counterparts (analytes) and thus behave identically during extraction, cleanup, and chromatographic analysis.

Examples of ¹³C-Labeled Internal Standards Used in Dioxin Analysis

A selection of labeled standards added to samples prior to extraction for quantification by isotope dilution.

| Labeled Internal Standard | Used to Quantify | Reference |

|---|---|---|

| ¹³C₁₂-2,3,7,8-TCDD | Tetrachlorodibenzo-p-dioxins (TCDDs) | nacalai.com |

| ¹³C₁₂-1,2,3,7,8-PeCDD | Pentachlorodibenzo-p-dioxins (PeCDDs) | well-labs.com |

| ¹³C₁₂-1,2,3,6,7,8-HxCDD | Hexachlorodibenzo-p-dioxins (HxCDDs) | |

| ¹³C₁₂-1,2,3,4,6,7,8-HpCDD | Heptachlorodibenzo-p-dioxins (HpCDDs) | well-labs.com |

| ¹³C₁₂-OCDD | Octachlorodibenzo-p-dioxin (OCDD) | well-labs.com |

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) procedures are essential for producing legally defensible and scientifically valid data in the analysis of this compound. Given the ultra-trace levels being measured, preventing and monitoring for contamination is paramount.

Key QA/QC elements mandated by regulatory methods include:

Laboratory Blanks: A laboratory reagent blank, containing all reagents used in the analysis, is processed with every batch of samples. epa.gov This is done to ensure that the glassware, solvents, and analytical system are free from contamination that could lead to false positive results. nih.gov

Laboratory Control Sample (LCS): An LCS, which is a clean matrix (like sand or deionized water) spiked with a known concentration of all target analytes, is also analyzed with each batch. The recovery of analytes from the LCS must fall within established control limits to demonstrate that the analytical method is performing correctly.

Labeled Compound Recoveries: The recovery of the ¹³C-labeled internal standards spiked into every sample must be within specified limits (e.g., 25-150% in EPA Method 1613B). This ensures the extraction and cleanup procedures were effective for each individual sample.

Instrument Performance Checks: Before analysis, the HRGC/HRMS system must be calibrated, and its performance must be verified. This includes checking the mass resolution of the spectrometer and the chromatographic separation of specific isomer pairs on the GC column. well-labs.com

Identification Criteria: As detailed in section 4.3.2, strict criteria for retention time, signal-to-noise ratio (typically >2.5), and isotopic ion abundance ratios must be met for the positive identification of any target congener. well-labs.com

These comprehensive QA/QC measures ensure the reliability, accuracy, and precision of the analytical data for PCDDs.

Method Detection Limits and Quantification Limits

The analysis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) is a significant undertaking in environmental analytical chemistry, necessitating robust quantification methods for precise monitoring across various environmental matrices. bcp-instruments.com The sensitivity of these methods is paramount, as the toxicity of these compounds requires detection at extremely low concentrations. nih.gov

Method Detection Limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The Practical Quantitation Limit (PQL) or Limit of Quantitation (LOQ) is the lowest concentration at which an analyte can be reliably quantified with a specified level of precision and accuracy.

For dioxin analysis, methods such as U.S. EPA Method 8290A, which utilizes high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), can achieve exceptionally low detection limits, often in the parts-per-quadrillion (ppq) range for water samples and low parts-per-trillion (ppt) range for soils, sediments, and tissues. nih.govepa.gov The specific calibration range depends on the congener and the sample size. epa.gov For instance, the calibration range for a 1-liter water sample for pentachlorinated dioxins (PeCDDs) can be from 10 to 2000 ppq. epa.gov

While analytical methods are designed to detect a wide range of congeners, the focus is typically on the 17 2,3,7,8-substituted congeners due to their toxicity. As this compound is not a 2,3,7,8-substituted congener, specific performance data such as MDLs and PQLs are not as commonly reported for it as for its toxic isomer, 1,2,3,7,8-Pentachlorodibenzo-p-dioxin. However, analytical methods are capable of detecting it if it is present in a sample. The quantification limits for pentachlorodibenzo-p-dioxins are generally in the low picogram (pg) or nanogram (ng) per liter or kilogram range, depending on the matrix.

The table below presents typical practical quantitation limits for various PCDD congeners in solid matrices as established by some regulatory bodies.

Table 1: Representative Practical Quantitation Limits (PQLs) for Selected PCDDs in Soil/Sediment

| Compound | PQL (ng/kg or ppt) |

|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1.0 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 5.0 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 5.0 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 5.0 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 5.0 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 5.0 |

| 1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin (OCDD) | 10.0 |

Source: Data synthesized from Washington State Department of Ecology recommendations. wa.gov

Recovery Efficiencies and Calibration Standards

Achieving accurate quantitative results in dioxin analysis heavily relies on accounting for analyte losses during the extensive sample preparation, extraction, and cleanup stages. This is accomplished by using isotopically labeled standards and robust calibration procedures.

Recovery Efficiencies: Before extraction, a known amount of an isotopically labeled analogue of the target analytes, known as an internal standard, is added to each sample. ca.gov For PCDD/PCDF analysis, these are typically carbon-13 (¹³C) labeled compounds, such as ¹³C₁₂-1,2,3,4-TCDD and ¹³C₁₂-1,2,3,7,8,9-HxCDD. epa.gov The recovery of these internal standards is measured in the final extract and is used to correct the concentrations of the native (unlabeled) target analytes, thereby compensating for any losses during the analytical process. Additionally, a cleanup standard (e.g., ³⁷Cl₄-2,3,7,8-TCDD) can be added to the sample extract just before the cleanup phase to evaluate the efficiency of these specific steps. epa.gov

Recovery efficiencies can vary depending on the sample matrix. For example, studies on aqueous matrices have shown that while clean water samples can yield high recoveries, the presence of suspended particles or sediment can lower the recovery rates as the compounds adhere to these particles. biotage.com Nevertheless, automated solid-phase extraction (SPE) methods have demonstrated acceptable recoveries even in challenging matrices like wastewater. biotage.com

Table 2: Example Recovery Efficiencies for Dioxin Congeners in Various Aqueous Matrices Using Automated SPE

| Compound | Laboratory Control Sample (% Recovery) | River Water with Particulates (% Recovery) |

|---|---|---|

| 2,3,7,8-TCDF | 93.7 | 78.4 |

| 1,2,3,7,8-PeCDF | 87.9 | 81.1 |

| 2,3,4,7,8-PeCDF | 95.6 | 82.6 |

| 1,2,3,7,8-PeCDD | 90.7 | 82.3 |

| 1,2,3,4,7,8-HxCDD | 89.0 | 72.0 |

| 1,2,3,4,6,7,8-HpCDD | 80.8 | 65.9 |

Source: Data from a study on extraction efficiency, illustrating typical recovery ranges. biotage.com

Calibration Standards: Quantification is performed using the isotope dilution method, which relies on a multi-point calibration curve. epa.gov Laboratories use a series of calibration solutions containing known concentrations of both the native (unlabeled) analytes and their corresponding ¹³C-labeled internal standards. bcp-instruments.comepa.gov These solutions cover a range of concentrations that bracket the expected levels in the samples. epa.gov For example, high-resolution concentration calibration (HRCC) solutions can range from 1.0 pg/µL for tetrachlorinated congeners to 1000 pg/µL for octachlorinated ones. epa.gov The instrument's response to the native analyte relative to its labeled internal standard is plotted against concentration to create a calibration curve. This relative response factor (RRF) is then used to calculate the concentration of the native analyte in the sample extracts. well-labs.com

Inter-laboratory Comparison Studies and Method Validation

To ensure the reliability, comparability, and accuracy of data produced by different analytical laboratories, inter-laboratory comparison studies (also known as proficiency tests or ring trials) and rigorous method validation are essential components of quality assurance. eurofins.de

Inter-laboratory Comparison Studies: In these studies, a central organizer distributes identical, well-characterized samples to multiple laboratories for analysis. rivm.nl The samples can range from standard solutions to complex, naturally contaminated matrices like sediment, fish, human milk, or flue gas extracts. rivm.nlnih.gov The results from the participating laboratories are then compared to each other and to an assigned reference value.

Performance is often evaluated using statistical measures like z-scores, where a satisfactory performance typically corresponds to a z-score within ±2. nih.gov Such studies have shown that for dioxin analyses in flue gas extracts, the relative standard deviation among experienced laboratories can be around 15%, with an accuracy (expressed as a 95% confidence interval) of approximately 25%. rivm.nl These studies are crucial for laboratories to demonstrate their competence for regulatory purposes and to identify and correct potential issues in their analytical procedures. eurofins.derivm.nl The United Nations Environment Programme (UNEP) coordinates biennial interlaboratory assessments to build and verify analytical capacity for persistent organic pollutants (POPs), including dioxins, across all UN regions. nih.gov

Method Validation: Before a new analytical method is implemented for routine use, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. acs.orgnih.gov Method validation establishes the performance characteristics of the method, including its accuracy, precision, selectivity, detection limits, quantification limits, linearity, and recovery. This is often done by analyzing certified reference materials (CRMs) or by spiking blank matrices with known amounts of the target analytes and assessing the results. For complex analyses like that of dioxins, validation confirms that the method can effectively separate the target congeners from interferences and provide accurate quantification at the required low levels. acs.org

Considerations for Toxic Equivalency Factor (TEF) Calculations in Mixtures Containing this compound

The TEF approach provides a method to express the toxicity of different dioxin-like compounds in terms of a single reference compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is the most toxic congener known. nih.govwikipedia.org By definition, 2,3,7,8-TCDD is assigned a TEF of 1.0. ornl.gov Other dioxin-like compounds are assigned TEF values less than or equal to 1, reflecting their relative toxicity compared to TCDD. epa.gov

A crucial consideration for the TEF system is the set of criteria a compound must meet for inclusion:

It must be structurally similar to PCDDs and PCDFs. wikipedia.org

It must bind to the aryl hydrocarbon receptor (AhR). wikipedia.org

It must elicit AhR-mediated biochemical and toxic responses, similar to TCDD. wikipedia.org

It must be persistent and accumulate in the food chain. wikipedia.org

Based on these criteria, the World Health Organization (WHO) has established consensus TEF values for 17 specific 2,3,7,8-substituted PCDD and PCDF congeners, along with 12 dioxin-like polychlorinated biphenyls (PCBs). nih.gov The key structural requirement is chlorine substitution at the 2, 3, 7, and 8 positions.

The compound This compound is missing a chlorine atom at the 3-position. Therefore, it does not meet the fundamental structural requirement of being a 2,3,7,8-substituted congener. As a result, it is not considered to have "dioxin-like" toxicity mediated by the AhR and is assigned a TEF of 0 in the internationally recognized WHO TEF schemes.

The total toxic potential of a mixture is calculated as the Toxic Equivalency (TEQ). This is determined by multiplying the concentration of each individual dioxin-like congener by its respective TEF and then summing the results. ornl.govepa.gov

TEQ = Σ (Concentration of congenerᵢ × TEFᵢ)

Since the TEF for this compound is zero, its presence in a mixture does not contribute to the calculated TEQ value, regardless of its concentration. The risk assessment and regulatory control of dioxin mixtures focus solely on the congeners with established TEF values.

Table 3: WHO 2005 Toxic Equivalency Factors (TEFs) for Human Health Risk Assessment of PCDDs and PCDFs

| Compound | TEF Value |

|---|---|

| Polychlorinated Dibenzo-p-dioxins (PCDDs) | |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 |

| 1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 |

| Polychlorinated Dibenzofurans (PCDFs) | |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| 1,2,3,4,6,7,8,9-Octachlorodibenzofuran (OCDF) | 0.0003 |

Source: U.S. EPA, Recommended Toxicity Equivalence Factors (TEFs) for Human Health Risk Assessments. ornl.govepa.gov

Molecular, Cellular, and Ecological Toxicological Perspectives of 1,2,4,7,8 Pentachlorodibenzo P Dioxin Excluding Human Clinical Data

Molecular Mechanisms of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway in Non-Human Organisms

The toxic effects of dioxin-like compounds are mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.govresearchgate.net This pathway is highly conserved across vertebrate species. nih.gov While specific quantitative data for 1,2,4,7,8-Pentachlorodibenzo-p-dioxin are scarce, the general mechanism is well-established through studies of potent congeners like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.govresearchgate.net

Ligand Binding to Cytosolic AhR

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. This complex includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23. nih.gov The binding of a ligand, such as a dioxin molecule, to the AhR initiates a conformational change in the receptor. This change is the first step in a cascade of events leading to downstream toxic effects. The affinity of a particular dioxin congener for the AhR is a primary determinant of its toxic potency. nih.gov Congeners that are not substituted at the 2,3,7, and 8 positions generally exhibit a much lower binding affinity for the AhR, which is why they are considered less toxic. wikipedia.org

Nuclear Translocation and Dimerization with ARNT

Upon ligand binding, the conformational change in the AhR exposes a nuclear localization signal. This signal facilitates the translocation of the ligand-AhR complex from the cytoplasm into the nucleus. nih.govmdpi.com Once inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT), another member of the bHLH-PAS family of proteins. nih.govmdpi.com The formation of the AhR/ARNT heterodimer is a critical step, as this complex is the transcriptionally active form that can bind to DNA. caymanchem.com

Dioxin Response Element (DRE) Binding and Transcriptional Modulation

The AhR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs), located in the promoter and enhancer regions of target genes. caymanchem.comoup.com The core DRE sequence is 5'-GCGTG-3'. oup.com Binding of the AhR/ARNT complex to DREs recruits various co-activator proteins and the general transcriptional machinery, leading to an increased rate of transcription of the adjacent genes. nih.gov This modulation of gene expression is the underlying cause of the diverse toxic effects associated with dioxin exposure.

Induction of Xenobiotic Metabolizing Enzymes (e.g., Cytochrome P450 1A1, CYP1A2, CYP1B1)

A well-characterized downstream effect of AhR activation is the potent induction of a battery of genes, most notably those encoding for xenobiotic-metabolizing enzymes. nih.gov This includes members of the Cytochrome P450 family, specifically CYP1A1, CYP1A2, and CYP1B1. oup.com The induction of these enzymes is a sensitive biomarker of exposure to AhR agonists. nih.gov For instance, increased expression of CYP1A1 is a hallmark of exposure to dioxin-like compounds. ca.gov While this is an adaptive response to metabolize foreign chemicals, the persistent activation of this pathway and the activity of these enzymes can lead to the generation of reactive oxygen species and subsequent cellular damage.

Table 1: Induction of CYP1A1 and CYP1A2 by Dioxin-like Compounds in Primary Hepatocytes Note: This table presents data for the well-studied 2,3,7,8-TCDD and another pentachlorodibenzofuran to illustrate the concept, as specific data for this compound is not readily available.

| Compound | Species | Cell Type | Endpoint | EC50 (nM) |

|---|---|---|---|---|

| 2,3,7,8-TCDD | Rat | Hepatocytes | CYP1A1 mRNA induction | ~0.1 |

| 2,3,7,8-TCDD | Human | Hepatocytes | CYP1A1 mRNA induction | ~1 |

| 2,3,4,7,8-PeCDF | Rat | Hepatocytes | CYP1A1 mRNA induction | ~0.1 |

| 2,3,4,7,8-PeCDF | Human | Hepatocytes | CYP1A1 mRNA induction | ~1 |

| 2,3,7,8-TCDD | Rat | Hepatocytes | CYP1A2 mRNA induction | ~1 |

| 2,3,7,8-TCDD | Human | Hepatocytes | CYP1A2 mRNA induction | ~0.1 |

| 2,3,4,7,8-PeCDF | Rat | Hepatocytes | CYP1A2 mRNA induction | ~1 |

| 2,3,4,7,8-PeCDF | Human | Hepatocytes | CYP1A2 mRNA induction | ~0.1 |

Data is generalized from studies on dioxin-like compounds.

AhR Repressor (AhRR) Feedback Inhibition

The AhR signaling pathway is subject to negative feedback regulation. One of the key negative regulators is the AhR Repressor (AhRR). caymanchem.com The gene for AhRR itself contains DREs and is induced by the activated AhR/ARNT complex. The AhRR protein is structurally similar to the AhR but lacks a ligand-binding domain. It competes with the AhR for dimerization with ARNT. The resulting AhRR/ARNT heterodimer can bind to DREs, but it does not activate transcription; instead, it represses it. This feedback loop serves to attenuate the response to AhR agonists and restore homeostasis. nih.gov

Cellular Responses to this compound Exposure in Model Organisms

Specific studies on the cellular responses to this compound are not well-documented in the scientific literature. However, based on the established mechanisms for other dioxin-like compounds, exposure would be expected to elicit a range of cellular effects in model organisms, albeit at a much lower potency than 2,3,7,8-substituted congeners. These effects are all consequences of the AhR-mediated transcriptional changes.

In various non-human model organisms, exposure to potent dioxins has been shown to cause:

Oxidative Stress: The induction of CYP1A1 can lead to the production of reactive oxygen species (ROS), resulting in oxidative damage to cellular components like DNA, lipids, and proteins. ca.gov

Altered Cell Proliferation and Differentiation: Dioxins can interfere with normal cellular growth and development processes. nih.gov

Apoptosis: Programmed cell death can be induced in certain cell types following dioxin exposure.

Immunotoxicity: Dioxins are known to suppress the immune system by affecting the function of various immune cells. nih.gov

Endocrine Disruption: The AhR pathway can cross-talk with various hormonal signaling pathways, leading to endocrine-disrupting effects. nih.gov

It is important to reiterate that the magnitude of these cellular responses is directly related to the binding affinity of the specific dioxin congener to the AhR and its ability to activate the subsequent signaling cascade. For this compound, these responses are expected to be significantly weaker than those observed for TCDD.

Gene Expression Profiling and Transcriptomic Alterations

Exposure to TCDD, the prototypical dioxin, leads to extensive changes in gene expression, a process initiated by its binding to and activation of the aryl hydrocarbon receptor (AhR). nih.govnih.gov The activated AhR complex translocates to the nucleus, where it functions as a transcription factor, altering the expression of hundreds of genes. wikipedia.orgpeerj.com This can lead to a wide range of biological and toxic effects. nih.gov

Studies using pathway-specific cDNA arrays have revealed that TCDD significantly alters the expression of genes involved in critical cellular processes such as apoptosis, cytokine production, and angiogenesis. nih.gov For instance, in a study on C57BL/6 mice, TCDD treatment resulted in the up-regulation of numerous apoptotic genes in the thymus, spleen, and liver. nih.gov Similarly, genes related to cytokines were also up-regulated in the thymus and spleen. nih.gov

Transcriptomic analyses comparing the effects of TCDD in different species, such as rats and mice, have shown that while the phenotypic responses can be similar, the specific sets of altered genes can vary significantly. nih.gov In one comparative study, only about 15% of the TCDD-responsive genes were common between the two species, indicating that approximately 85% of the transcriptomic responses are species-specific. nih.gov Despite these differences, the core pathways affected often overlap.

In porcine granulosa cells where the AhR was knocked down, TCDD could still affect the transcriptome, suggesting that AhR-independent mechanisms may also contribute to its effects. peerj.com These changes influenced genes involved in inflammation, stress response, apoptosis, and oncogenesis. peerj.com Furthermore, research has demonstrated that TCDD exposure can induce multigenerational alterations in the expression of microRNAs (miRs), small non-coding RNAs that regulate gene expression, through epigenetic mechanisms like histone modification. nih.gov

Table 1: Selected Gene Expression Alterations Induced by TCDD Exposure in Various Models

| Organism/Cell Model | Key Findings | Affected Genes/Pathways |

|---|---|---|

| C57BL/6 Mice | Up-regulation of numerous genes related to apoptosis, cytokine production, and angiogenesis in the thymus, spleen, and liver. nih.gov | Caspases, TNF family (e.g., Fas ligand), various cytokines. nih.gov |

| Rat and Mouse (Comparative) | Limited overlap in dioxin-responsive genes (~15%), but affected functional groups differ, potentially explaining species-specific histopathology. nih.gov | Species-specific and species-independent gene sets. nih.gov |

| Zebrafish (Danio rerio) Testes | Downregulation of 950 genes and upregulation of 126 genes, disrupting multiple pathways related to infertility. nih.gov | Pathways related to spermatogenesis, apoptosis. nih.gov |

| Human Granulosa Cells (KGN) | Transgenerational dysregulation of small non-coding RNAs (sncRNAs) linked to cellular development, growth, and cancer promotion. mdpi.com | CYP1A1, CYP1B1, various microRNAs (e.g., miR-24-2-5p, miR-27a). mdpi.com |

Cell Cycle Dysregulation and Apoptosis Pathways

Dioxins can profoundly disrupt the normal progression of the cell cycle and the tightly regulated process of apoptosis (programmed cell death). Exposure to TCDD has been shown to inhibit cell proliferation by causing a G1 phase arrest in the cell cycle. nih.gov This effect was demonstrated in human neuronal cells and was found to be dependent on the AhR, as antagonists of the receptor could prevent the cell cycle arrest. nih.gov

The role of dioxins in apoptosis is complex and can be context-dependent. In some scenarios, TCDD promotes apoptosis. For example, single-cell RNA-sequencing of zebrafish testes following developmental TCDD exposure revealed a significant increase in apoptosis of late-stage germ cells (spermatids and spermatozoa), leading to infertility. oup.comresearchgate.net This was accompanied by an enrichment of earlier-stage spermatogonia and spermatocytes, suggesting a blockage in sperm development followed by cell death. oup.com

Conversely, TCDD can also inhibit apoptosis, a mechanism that is hypothesized to contribute to its tumor-promoting effects. nih.govresearchgate.net In primary rat hepatocytes, TCDD was found to inhibit apoptosis induced by UV-C light. nih.gov This anti-apoptotic effect was dependent on both AhR activation and ongoing protein biosynthesis, suggesting that TCDD induces the production of anti-apoptotic proteins or inhibits pro-apoptotic ones. nih.govresearchgate.net However, TCDD did not prevent apoptosis induced by agents that themselves block protein synthesis, such as ochratoxin A or cycloheximide. nih.gov

Table 2: Effects of TCDD on Apoptosis in Different Experimental Systems

| Cell/Organism Type | Apoptosis Inducer | Observed Effect of TCDD | Proposed Mechanism |

|---|---|---|---|

| Zebrafish Testicular Germ Cells | Endogenous (developmental toxicity) | Increased apoptosis of spermatids and spermatozoa. oup.comresearchgate.net | Disruption of spermatogenesis leading to germ cell death. oup.com |

| Primary Rat Hepatocytes | UV-C Light | Inhibition of apoptosis. nih.gov | AhR-dependent induction of anti-apoptotic proteins. nih.govresearchgate.net |

| Primary Rat Hepatocytes | Ochratoxin A, Cycloheximide | No inhibition of apoptosis. nih.gov | TCDD's anti-apoptotic action requires protein synthesis, which is blocked by these inducers. nih.gov |

Oxidative Stress Induction and Antioxidant Responses